5-(2-Chloro-4-methylphenyl)-2-hydroxypyrimidine, 95%
Overview
Description
5-(2-Chloro-4-methylphenyl)-2-hydroxypyrimidine, 95% (5-CMPH-2HPP, 95%) is an organic compound with a wide range of applications in scientific research. It is a widely used reagent in organic synthesis and is used in the production of a variety of pharmaceuticals and other compounds. 5-CMPH-2HPP, 95% is a versatile compound with a wide range of applications in scientific research, including biochemistry, pharmacology, and drug discovery.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-(2-Chloro-4-methylphenyl)-2-hydroxypyrimidine involves the reaction of 2-chloro-4-methylphenylamine with ethyl acetoacetate followed by cyclization with urea.
Starting Materials
2-chloro-4-methylphenylamine, ethyl acetoacetate, urea, sodium ethoxide, ethanol, wate
Reaction
Step 1: Dissolve 2-chloro-4-methylphenylamine in ethanol and add sodium ethoxide., Step 2: Add ethyl acetoacetate to the reaction mixture and heat under reflux for 2 hours., Step 3: Cool the reaction mixture and add water to precipitate the product., Step 4: Collect the product by filtration and dry under vacuum., Step 5: Dissolve the product in ethanol and add urea., Step 6: Heat the reaction mixture under reflux for 4 hours., Step 7: Cool the reaction mixture and collect the product by filtration., Step 8: Wash the product with water and dry under vacuum to obtain 5-(2-Chloro-4-methylphenyl)-2-hydroxypyrimidine.
Scientific Research Applications
5-CMPH-2HPP, 95% is widely used in scientific research due to its versatility and wide range of applications. It is used in the synthesis of a variety of pharmaceuticals and other compounds, as well as in the synthesis of various organic molecules. In addition, 5-CMPH-2HPP, 95% is used in biochemistry, pharmacology, and drug discovery. It has also been used in the synthesis of a variety of natural products, such as flavonoids, terpenoids, and alkaloids.
Mechanism Of Action
The mechanism of action of 5-CMPH-2HPP, 95% is not fully understood. However, it is believed to act as a nucleophile, which means that it can react with other molecules to form new compounds. It is also believed to act as an electrophile, which means that it can react with other molecules to form covalent bonds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-CMPH-2HPP, 95% are not fully understood. However, it is believed to have a wide range of effects on biological systems, including the synthesis of proteins and other molecules, as well as the regulation of gene expression. It is also believed to have an effect on the metabolism of cells, as well as on the immune system.
Advantages And Limitations For Lab Experiments
The advantages of using 5-CMPH-2HPP, 95% in laboratory experiments include its versatility, its wide range of applications, and its ability to form covalent bonds with other molecules. Its limitations include its potential toxicity and its potential to cause adverse reactions in some individuals.
Future Directions
The future directions for 5-CMPH-2HPP, 95% include further research into its biochemical and physiological effects, as well as the development of new methods for its synthesis and use in laboratory experiments. In addition, further research is needed to understand its potential toxicity and its potential to cause adverse reactions in some individuals. Additionally, further research is needed to explore its potential applications in the synthesis of a variety of natural products, such as flavonoids, terpenoids, and alkaloids.
properties
IUPAC Name |
5-(2-chloro-4-methylphenyl)-1H-pyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-7-2-3-9(10(12)4-7)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCLBDJWFUDSDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CNC(=O)N=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686823 | |
Record name | 5-(2-Chloro-4-methylphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-methylphenyl)-2-hydroxypyrimidine | |
CAS RN |
1111107-98-2 | |
Record name | 5-(2-Chloro-4-methylphenyl)-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111107-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Chloro-4-methylphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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